molecular formula C23H28N4O3S B11246052 1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11246052
M. Wt: 440.6 g/mol
InChI Key: UAIKPQWVURFPSH-UHFFFAOYSA-N
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Description

1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that features a unique fusion of triazole and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. The process generally starts with the preparation of the triazole and thiadiazine precursors, followed by their fusion to form the desired heterocyclic structure. Common reagents include hydrazine derivatives, carbonyl compounds, and sulfur sources, with reactions often carried out in solvents like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazine rings can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its pharmacological effects .

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

1-[3-cyclohexyl-6-(3-methoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C23H28N4O3S/c1-4-18(28)21-20(16-12-9-13-17(14-16)30-3)26(19(29)5-2)27-22(24-25-23(27)31-21)15-10-7-6-8-11-15/h9,12-15H,4-8,10-11H2,1-3H3

InChI Key

UAIKPQWVURFPSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)CC)C4=CC(=CC=C4)OC

Origin of Product

United States

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